molecular formula C5H5NO2S B011644 2-Methoxy-1,3-thiazole-4-carbaldehyde CAS No. 106331-75-3

2-Methoxy-1,3-thiazole-4-carbaldehyde

Cat. No. B011644
M. Wt: 143.17 g/mol
InChI Key: WZRLCQLUQDGDTM-UHFFFAOYSA-N
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Description

2-Methoxy-1,3-thiazole-4-carbaldehyde is a compound that likely exhibits a unique combination of structural features from the methoxy, thiazole, and carbaldehyde functional groups. These features could contribute to its reactivity, physical, and chemical properties. The interest in such molecules stems from their potential applications in various fields, including organic synthesis and material science.

Synthesis Analysis

The synthesis of thiazole derivatives often involves the condensation of appropriate precursors containing sulfur and nitrogen atoms. For example, synthesis routes for similar compounds have utilized reactions between substituted carbaldehydes and thiosemicarbazide or semicarbazide, followed by oxidative steps to form the thiazole ring (Niu et al., 2015).

Molecular Structure Analysis

Molecular structure analysis, often determined by X-ray crystallography, provides insights into the arrangement of atoms within a molecule and the spatial orientation of its functional groups. For instance, structural analysis of related compounds has highlighted the presence of intermolecular interactions, such as hydrogen bonding and π-π stacking, which can significantly influence the compound's stability and reactivity (Sowmya et al., 2018).

Scientific Research Applications

Synthetic Chemistry Applications

Thiazole derivatives, including those related to 2-Methoxy-1,3-thiazole-4-carbaldehyde, are crucial in synthetic chemistry for creating pharmaceuticals, agrochemicals, and dyes. The synthesis and functionalization of thiazole compounds have been extensively studied, demonstrating their versatility in organic synthesis. For example, the synthesis of 1,3-thiazolidin-4-ones and related structures involves green chemistry approaches, indicating the environmental benefits of using less hazardous reagents and conditions in chemical synthesis (Santos, Silva, & Junior, 2018).

Pharmacological Research

Thiazole cores are present in many biologically active molecules, offering a wide range of pharmacological activities, such as antiviral, anticancer, antibacterial, and anti-inflammatory effects. The exploration of thiazole-based compounds has led to the development of new therapeutic agents. For instance, the study on the biological potential of 1,3-thiazolidin-4-ones highlights their significance in medicinal chemistry, with various derivatives found in commercial pharmaceuticals and showing promising future applications in disease treatment (Santos, Silva, & Junior, 2018).

Green Synthesis

The application of green synthesis methodologies to thiazole derivatives emphasizes the shift towards more sustainable and environmentally friendly chemical processes. The development of new synthetic routes for thiazole compounds using principles of green chemistry reflects this trend. Such approaches minimize the environmental impact by reducing waste and using less toxic reagents and conditions (Santos, Silva, & Junior, 2018).

properties

IUPAC Name

2-methoxy-1,3-thiazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2S/c1-8-5-6-4(2-7)3-9-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRLCQLUQDGDTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CS1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4-thiazolecarboxaldehyde

CAS RN

106331-75-3
Record name 2-methoxy-1,3-thiazole-4-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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